(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10266 is a small molecule drug known for its inhibitory activity against specific proteases. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases. The compound is characterized by its ability to inhibit the activity of enzymes that play a crucial role in the life cycle of certain pathogens .
Preparation Methods
The synthesis of KNI-10266 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for KNI-10266 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
KNI-10266 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Common reagents such as halogens and nucleophiles are used in substitution reactions to introduce or replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
KNI-10266 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat infectious diseases by inhibiting key enzymes in pathogens.
Industry: Utilized in the development of new drugs and therapeutic agents due to its inhibitory properties.
Mechanism of Action
The mechanism of action of KNI-10266 involves the inhibition of specific proteases. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal substrate. This inhibition disrupts the life cycle of the pathogen, leading to its eventual death. The molecular targets and pathways involved include key proteases that are essential for the survival and replication of the pathogen .
Comparison with Similar Compounds
KNI-10266 can be compared with other similar compounds, such as:
KNI-10265: Another protease inhibitor with a slightly different structure and inhibitory profile.
KNI-10282: Known for its higher inhibitory activity against certain proteases.
KNI-10283: Exhibits a broader spectrum of activity against various proteases.
Its simple chemical structure and stability make it a valuable compound for further research and development .
Properties
Molecular Formula |
C35H40FN3O6S |
---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-(4-fluoro-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H40FN3O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1 |
InChI Key |
CCRMGTSJDCJISE-RIQJEONASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)F |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.